![molecular formula C17H27ClN2Si B1345285 4-Chloro-5-methyl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 942920-17-4](/img/structure/B1345285.png)
4-Chloro-5-methyl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine
Overview
Description
4-Chloro-5-methyl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine is an organic compound that belongs to the class of pyrrolopyridines. This compound is characterized by the presence of a chloro group at the 4-position, a methyl group at the 5-position, and a triisopropylsilyl group at the 1-position of the pyrrolo[2,3-b]pyridine core. These structural features impart unique chemical properties and reactivity to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-methyl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine typically involves multi-step organic synthesis
Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors such as 2-aminopyridine and α,β-unsaturated carbonyl compounds.
Introduction of the Chloro Group: Chlorination can be performed using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under controlled conditions.
Methylation: The methyl group can be introduced via alkylation reactions using methyl iodide (CH₃I) or dimethyl sulfate ((CH₃O)₂SO₂).
Triisopropylsilylation: The triisopropylsilyl group is typically introduced using triisopropylsilyl chloride (TIPS-Cl) in the presence of a base such as imidazole or triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-methyl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura coupling, where the chloro group is replaced by an aryl or vinyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Cross-Coupling: Palladium catalysts (e.g., Pd(PPh₃)₄) and boronic acids or esters are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrrolopyridines, while cross-coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-Chloro-5-methyl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Chloro-5-methyl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine depends on its specific application. In general, the compound can interact with various molecular targets, including enzymes, receptors, and nucleic acids. The presence of the chloro, methyl, and triisopropylsilyl groups can influence its binding affinity and specificity towards these targets, thereby modulating its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-5-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine
- 4-Chloro-5-methyl-1-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine
- 4-Bromo-5-methyl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine
Uniqueness
4-Chloro-5-methyl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine is unique due to the specific combination of substituents on the pyrrolopyridine core. The triisopropylsilyl group provides steric bulk and hydrophobicity, which can influence the compound’s reactivity and interactions with other molecules. The chloro and methyl groups further modulate its electronic properties and reactivity, making it a versatile intermediate in organic synthesis.
Biological Activity
4-Chloro-5-methyl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine (CAS Number: 942920-17-4) is a compound belonging to the pyrrolo[2,3-b]pyridine class, which has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula: C17H27ClN2Si
- Molecular Weight: 322.95 g/mol
- Structure: The compound features a chloro group and a triisopropylsilyl moiety which may influence its biological interactions.
The biological activity of this compound is primarily linked to its interaction with various biological targets. The compound has been studied for its inhibition of specific enzymes and receptors, including:
- Phosphodiesterase Inhibition: Studies have shown that related pyrrolo[2,3-b]pyridine compounds exhibit potent inhibition of phosphodiesterase type 4B (PDE4B), which is crucial in inflammatory responses. For instance, a related compound demonstrated an IC50 value of 0.48 μM against PDE4B, indicating significant potential for anti-inflammatory applications .
- TNIK Inhibition: In-house screenings identified that compounds within this scaffold could inhibit TNIK (TRAF2 and NCK-interacting kinase) with IC50 values lower than 1 nM. This suggests potential applications in modulating IL-2 secretion and other immune responses .
Pharmacological Profiles
The pharmacological profiles of pyrrolo[2,3-b]pyridine derivatives have been extensively evaluated:
- Anti-inflammatory Effects: Compounds similar to this compound have shown the ability to significantly reduce TNF-α release from macrophages under pro-inflammatory conditions .
- CNS Activity: Selective inhibition against central nervous system receptors has been reported, which may indicate potential therapeutic applications in treating neurological disorders .
Study on PDE4B Inhibition
A study published in Journal of Medicinal Chemistry evaluated a series of pyrrolo[2,3-b]pyridine derivatives for their ability to inhibit PDE4B. The findings highlighted that these compounds not only inhibited PDE4B effectively but also showed selectivity against other phosphodiesterases, suggesting their utility in treating conditions like asthma and chronic obstructive pulmonary disease (COPD) .
TNIK Inhibition Research
Another research effort focused on the design and synthesis of TNIK inhibitors based on the pyrrolo[2,3-b]pyridine scaffold. The study demonstrated that certain derivatives could significantly inhibit IL-2 secretion in T-cells, indicating their potential as immunomodulatory agents .
Data Summary
Property/Activity | Value/Description |
---|---|
CAS Number | 942920-17-4 |
Molecular Formula | C17H27ClN2Si |
PDE4B Inhibition IC50 | 0.48 μM |
TNIK Inhibition IC50 | < 1 nM |
Potential Applications | Anti-inflammatory, CNS disorders |
Properties
IUPAC Name |
(4-chloro-5-methylpyrrolo[2,3-b]pyridin-1-yl)-tri(propan-2-yl)silane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27ClN2Si/c1-11(2)21(12(3)4,13(5)6)20-9-8-15-16(18)14(7)10-19-17(15)20/h8-13H,1-7H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAROJOCZSCMOTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2C(=C1Cl)C=CN2[Si](C(C)C)(C(C)C)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27ClN2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80640165 | |
Record name | 4-Chloro-5-methyl-1-[tri(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80640165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
942920-17-4 | |
Record name | 4-Chloro-5-methyl-1-[tris(1-methylethyl)silyl]-1H-pyrrolo[2,3-b]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=942920-17-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-5-methyl-1-[tri(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80640165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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